3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 919971-48-5
VCID: VC4213197
InChI: InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
Molecular Formula: C10H9Br2N3
Molecular Weight: 331.011

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole

CAS No.: 919971-48-5

Cat. No.: VC4213197

Molecular Formula: C10H9Br2N3

Molecular Weight: 331.011

* For research use only. Not for human or veterinary use.

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole - 919971-48-5

Specification

CAS No. 919971-48-5
Molecular Formula C10H9Br2N3
Molecular Weight 331.011
IUPAC Name 3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole
Standard InChI InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
Standard InChI Key WCWCNHVXIQLKIR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular structure comprises a 1,2,4-triazole ring substituted with two bromine atoms at the 3 and 5 positions and a 4-methylbenzyl group attached to the N-1 nitrogen (Fig. 1). The 4-methylbenzyl moiety introduces steric bulk and aromaticity, which influence the compound’s reactivity and intermolecular interactions .

Molecular Formula: C10H9Br2N3\text{C}_{10}\text{H}_{9}\text{Br}_{2}\text{N}_{3}
Molecular Weight: 331.01 g/mol .
IUPAC Name: 3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole .

Table 1: Key Structural Descriptors

PropertyValueSource
XLogP3-AA (Lipophilicity)4
Hydrogen Bond Acceptors2
Rotatable Bonds2
Topological Polar Surface Area30.7 Ų

Crystallographic Insights

While single-crystal data for this specific derivative remain unpublished, related dibromo-triazoles exhibit distinct packing patterns mediated by halogen bonding and π-π interactions. For instance, 3,5-dibromo-1H-1,2,4-triazole forms zigzag chains via N–H···N hydrogen bonds . The 4-methylbenzyl group in the title compound likely disrupts such linear arrangements, favoring layered or dimeric structures .

Synthesis and Optimization

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

The most efficient synthesis involves alkylating 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 4-methylbenzyl chloride under basic conditions :

  • Reaction Setup:

    • Substrate: 3,5-Dibromo-1H-1,2,4-triazole (1 equiv).

    • Alkylating Agent: 4-Methylbenzyl chloride (1.2 equiv).

    • Base: Sodium hydride (1.5 equiv) in dimethylformamide (DMF).

    • Conditions: 0°C to room temperature, 12–24 hours.

  • Mechanism:
    Sodium hydride deprotonates the triazole at N-1, generating a nucleophilic nitrogen that attacks the electrophilic carbon of 4-methylbenzyl chloride. The reaction proceeds via an SN2S_N2 mechanism, yielding the alkylated product .

Table 2: Synthesis Parameters

ParameterValueYieldPuritySource
Temperature0°C → RT75–85%>95%
SolventDMF
Reaction Time12–24 h

Alternative Routes

  • Bromination of Substituted Triazoles: Direct bromination of 1-(4-methylbenzyl)-1H-1,2,4-triazole using Br2\text{Br}_2 or NBS\text{NBS} in CCl4\text{CCl}_4 .

  • Amination Followed by Halogenation: Introducing amino groups before bromination, though this approach risks regioselectivity issues .

Physicochemical Properties

Thermal Stability

While experimental melting/boiling points for the title compound are unreported, analogous dibromo-triazoles exhibit:

  • Melting Point: 201°C (3,5-dibromo-1H-1,2,4-triazole) .

  • Boiling Point: 364.8°C (predicted) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); poor in water .

  • Stability: Sensitive to light and moisture; storage in dark, dry conditions at room temperature is recommended .

Reactivity and Functionalization

Bromine-Lithium Exchange

The bromine atoms undergo facile exchange with lithium reagents, enabling access to arylated or alkylated derivatives :

3,5-Dibromo-triazole+2R-Li3,5-Di-R-triazole+2LiBr\text{3,5-Dibromo-triazole} + 2 \, \text{R-Li} \rightarrow \text{3,5-Di-R-triazole} + 2 \, \text{LiBr}

This reaction is critical for synthesizing triazole-based ligands or pharmaceutical intermediates .

Nucleophilic Substitution

Bromines at C-3 and C-5 are susceptible to nucleophilic displacement by amines, alkoxides, or thiols under mild conditions . For example:

3,5-Dibromo-triazole+2NH33,5-Diamino-triazole+2HBr\text{3,5-Dibromo-triazole} + 2 \, \text{NH}_3 \rightarrow \text{3,5-Diamino-triazole} + 2 \, \text{HBr}

Coordination Chemistry

The triazole nitrogen atoms can coordinate to transition metals (e.g., Cu, Pd), forming complexes with potential catalytic or antimicrobial activity .

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